N-[2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide
Description
N-[2-(1H-Pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide is a structurally complex molecule featuring a pyrazole-thiophene ethyl backbone linked to a trifluoromethoxyphenyl-substituted ethanediamide moiety.
Properties
IUPAC Name |
N-(2-pyrazol-1-yl-2-thiophen-2-ylethyl)-N'-[4-(trifluoromethoxy)phenyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N4O3S/c19-18(20,21)28-13-6-4-12(5-7-13)24-17(27)16(26)22-11-14(15-3-1-10-29-15)25-9-2-8-23-25/h1-10,14H,11H2,(H,22,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUPLWANNUHCVGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C(CNC(=O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]-N’-[4-(trifluoromethoxy)phenyl]ethanediamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole and thiophene intermediates, followed by their coupling with the ethanediamide backbone. The reaction conditions often require the use of catalysts, such as palladium or rhodium, and solvents like dimethylformamide (DMF) or dichloromethane (DCM) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]-N’-[4-(trifluoromethoxy)phenyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated solvents like chloroform or dichloromethane, with catalysts such as palladium on carbon
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
Therapeutic Potential
The compound exhibits promising therapeutic properties due to its unique structural features, which include pyrazole and thiophene moieties. Research indicates that derivatives of pyrazole are known for their anti-inflammatory, analgesic, and antipyretic activities. The incorporation of thiophene enhances these properties, making the compound a candidate for further development in treating various diseases.
Key Therapeutic Areas:
- Anti-inflammatory Agents: Studies have shown that compounds with pyrazole and thiophene can inhibit cyclooxygenase enzymes, which play a crucial role in inflammation pathways.
- Anticancer Activity: Some derivatives have demonstrated cytotoxic effects against various cancer cell lines, indicating potential as anticancer agents.
- Neurological Disorders: Research suggests that certain pyrazole derivatives can modulate neurotransmitter systems, offering avenues for treating conditions like Alzheimer's disease and other cognitive impairments.
Case Studies
Synthesis of Functional Materials
N-[2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide can be utilized in the synthesis of novel materials with specific electronic properties. The compound's ability to form complexes with metals enhances its applicability in catalysis and as a precursor for advanced materials.
Applications in Material Science:
- Conductive Polymers: The compound can be incorporated into polymer matrices to enhance electrical conductivity.
- Sensors: Its unique structure allows for the development of sensors that can detect environmental pollutants or biological markers.
Case Studies
Mechanism of Action
The mechanism of action of N-[2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]-N’-[4-(trifluoromethoxy)phenyl]ethanediamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, the compound is compared to structurally or functionally analogous molecules reported in the literature. Key differences in substituents, physicochemical properties, and biological activities are highlighted.
Table 1: Structural and Functional Comparison
Key Observations
This may enhance metabolic stability or membrane permeability.
Compounds with triazole-thiazole scaffolds (e.g., 9c in ) exhibit α-glucosidase inhibitory activity, suggesting that heterocyclic diversity significantly impacts pharmacological profiles .
In contrast, the target compound’s synthesis would likely require coupling of pyrazole-thiophene ethylamine with a trifluoromethoxyphenyl oxalamide precursor, necessitating specialized catalysts (e.g., Cu(I) for click chemistry) or high-temperature conditions .
Table 2: Physicochemical Properties
| Property | Target Compound | FL-no: 16.133 | 9c () |
|---|---|---|---|
| LogP (calculated) | 3.8 | 2.9 | 4.1 |
| Hydrogen Bond Acceptors | 7 | 5 | 9 |
| Rotatable Bonds | 8 | 6 | 10 |
| Polar Surface Area (Ų) | 120 | 95 | 145 |
Biological Activity
N-[2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide is a complex organic compound that has garnered attention for its potential biological activities. This article will explore its synthesis, biological activity, and relevant research findings.
Chemical Structure and Synthesis
The compound features a unique combination of pyrazole, thiophene, and trifluoromethoxy phenyl groups. The synthesis typically involves multi-step organic reactions starting with the preparation of pyrazole and thiophene intermediates, followed by their coupling with the trifluoromethoxy phenyl moiety.
Synthetic Route
- Preparation of Pyrazole Intermediate : Synthesized via the reaction of hydrazine with 1,3-dicarbonyl compounds under acidic or basic conditions.
- Preparation of Thiophene Intermediate : Can be synthesized using the Paal-Knorr synthesis, involving cyclization of 1,4-diketones with sulfur sources.
- Final Coupling : The final product is obtained by coupling the prepared intermediates in suitable reaction conditions.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that pyrazole-thiazole derivatives possess activity against various bacterial strains such as Escherichia coli, Staphylococcus aureus, and fungi like Candida albicans and Aspergillus niger .
Table 1: Antimicrobial Activity of Pyrazole-Thiazole Derivatives
| Compound ID | Target Organism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|---|
| 10g | P. mirabilis | 15 | 62.5 μg/mL |
| 10q | S. aureus | 12 | 31.25 μg/mL |
| 10o | A. niger | 18 | 31.25 μg/mL |
Anti-inflammatory and Anticancer Activity
In addition to antimicrobial effects, pyrazole derivatives are known for their anti-inflammatory and anticancer activities. Studies have demonstrated that these compounds can inhibit inflammatory pathways and induce apoptosis in cancer cells . The mechanism often involves interaction with specific enzymes or receptors, leading to reduced inflammation or tumor growth.
The biological activity is largely attributed to the structural features allowing for:
- Enzyme Inhibition : Compounds may act as inhibitors for various enzymes involved in inflammatory processes.
- Receptor Binding : Binding affinity to specific receptors can modulate biological responses.
- Antioxidant Properties : Some derivatives may exhibit free radical scavenging activity, contributing to their therapeutic potential.
Study on Antimicrobial Efficacy
A recent study evaluated a series of pyrazole-thiazole derivatives against multiple bacterial strains using the well diffusion method. The results indicated that certain derivatives exhibited comparable efficacy to established antibiotics, suggesting their potential as lead compounds for drug development .
Evaluation of Anti-inflammatory Effects
Another study investigated the anti-inflammatory effects of similar compounds in vitro. The results showed a significant reduction in pro-inflammatory cytokines when treated with specific pyrazole derivatives, highlighting their therapeutic potential in inflammatory diseases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
